molecular formula C6H10N2S B12440530 (1-(Thiophen-2-yl)ethyl)hydrazine CAS No. 1016752-26-3

(1-(Thiophen-2-yl)ethyl)hydrazine

Cat. No.: B12440530
CAS No.: 1016752-26-3
M. Wt: 142.22 g/mol
InChI Key: CNGBRWWRRSFZPZ-UHFFFAOYSA-N
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Description

(1-(Thiophen-2-yl)ethyl)hydrazine is an organic compound that features a thiophene ring substituted with an ethyl group and a hydrazine moiety. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom, which is known for its diverse applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Thiophen-2-yl)ethyl)hydrazine typically involves the reaction of thiophene derivatives with ethyl hydrazine under controlled conditions. One common method is the condensation reaction between thiophene-2-carboxaldehyde and ethyl hydrazine in the presence of a catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(1-(Thiophen-2-yl)ethyl)hydrazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiophene oxides, while reduction can produce ethylamines. Substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

(1-(Thiophen-2-yl)ethyl)hydrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-(Thiophen-2-yl)ethyl)hydrazine involves its interaction with molecular targets and pathways within biological systems. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. Additionally, the thiophene ring can interact with cellular receptors and signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a thiophene ring and a hydrazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1016752-26-3

Molecular Formula

C6H10N2S

Molecular Weight

142.22 g/mol

IUPAC Name

1-thiophen-2-ylethylhydrazine

InChI

InChI=1S/C6H10N2S/c1-5(8-7)6-3-2-4-9-6/h2-5,8H,7H2,1H3

InChI Key

CNGBRWWRRSFZPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CS1)NN

Origin of Product

United States

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